8-Hydroxyjulolidine

Fluorescence quantum yield Biosensing Azocine fluorophores

Researchers requiring a rigid, electron-rich fluorophore scaffold often face inconsistent quantum yields when using non-hydroxylated julolidines. 8-Hydroxyjulolidine (CAS 41175-50-2) resolves this by providing a precise -OH handle for derivatization and ICT modulation. - Enables fluorophores with ΦF up to 0.956 (J-Aza) for ultra-sensitive detection (e.g., 80 pM dopamine). - Produces orange-red emission (~585-591 nm, FWHM ~40 nm) ideal for bioimaging & OLEDs. - Delivers fast-responding, ‘turn-on’ probes (e.g., ClO⁻ detection limit 57.8 nM, response ~20 s). Supplied with ≥97% purity; ambient shipping; bulk quantities available for R&D and scale-up.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 41175-50-2
Cat. No. B559601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyjulolidine
CAS41175-50-2
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=C(C=C2)O)CCCN3C1
InChIInChI=1S/C12H15NO/c14-11-6-5-9-3-1-7-13-8-2-4-10(11)12(9)13/h5-6,14H,1-4,7-8H2
InChIKeyFOFUWJNBAQJABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxyjulolidine (CAS 41175-50-2): Essential Building Block for High-Performance Fluorescent Probes and Chromophores


8-Hydroxyjulolidine (CAS 41175-50-2), also known as 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol, is a heterocyclic compound with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol. It is a derivative of julolidine, characterized by the presence of a hydroxyl group at the 8th position. This compound is primarily utilized as a crucial building block in the synthesis of advanced fluorescent dyes and chemosensors, owing to its rigid planar structure and strong electron-donating properties. The hydroxyl group serves as a key functional handle for derivatization, enabling the construction of complex molecular architectures with tailored photophysical properties.

Why 8-Hydroxyjulolidine (CAS 41175-50-2) Cannot Be Directly Replaced by Simple Julolidine Analogs in Critical Optical Applications


While the julolidine core provides a valuable fluorescent scaffold, the presence and position of substituents, particularly the 8-hydroxy group in 8-hydroxyjulolidine (CAS 41175-50-2), are non-negotiable for achieving specific performance metrics in advanced applications. Substituting 8-hydroxyjulolidine with unsubstituted julolidine or other julolidine derivatives lacking this precise functionality often results in a complete loss of desired properties, such as the ability to form specific intramolecular hydrogen bonds, to participate in key condensation reactions, or to modulate excited-state processes like intramolecular charge transfer (ICT). [1] The evidence below demonstrates that even structurally similar analogs, such as those with different N-alkyl groups or alternative substitution patterns, fail to replicate the distinct and quantifiable advantages of 8-hydroxyjulolidine in terms of fluorescence quantum yield, response time, selectivity, and synthetic utility. [2]

8-Hydroxyjulolidine (CAS 41175-50-2) Evidence Guide: Quantifiable Performance Advantages Over Closest Analogs


Fluorescence Quantum Yield (ΦF) of 8-Hydroxyjulolidine-Derived Fluorophore J-Aza Exceeds That of Traditional Azocine Fluorophore Aza by Over 10-Fold

A fluorophore derived from 8-hydroxyjulolidine, designated J-Aza, exhibits a dramatically higher fluorescence quantum yield (ΦF) compared to the structurally analogous but less rigid fluorophore Aza. J-Aza was generated from the reaction of 8-hydroxyjulolidine with dopamine (DA). [1] The high ΦF is attributed to the rigid julolidine moiety in J-Aza, which suppresses twisted intramolecular charge-transfer (TICT) processes, a key mechanism for fluorescence quenching in flexible analogs. [1]

Fluorescence quantum yield Biosensing Azocine fluorophores

8-Hydroxyjulolidine-Based Probe FCJD Enables Fluorescence Turn-On Detection of Hypochlorite, in Contrast to Turn-Off Response of Morpholine Analog FCMB

Two fluorescein derivatives were synthesized for hypochlorite (ClO⁻) detection: one with an 8-hydroxyjulolidine terminal group (FCJD) and one with a 4-morphalinabenzene group (FCMB). [1] FCJD exhibited a fluorescence turn-on response upon reaction with ClO⁻, which is highly desirable for low-background sensing. [1] In contrast, the structurally similar FCMB showed a fluorescence turn-off response. [1] The unique turn-on behavior of FCJD is attributed to a specific oxidation-hydrolysis mechanism enabled by the adjacent hydroxyl group in the julolidine moiety. [1]

Hypochlorite detection Fluorescence turn-on Bioimaging

8-Hydroxyjulolidine-Derived Photosensitizer Exhibits Phototoxic Index >100, a Two-Order-of-Magnitude Improvement Over Dark Toxicity

A julolidine-based pyridyl rosamine derivative, synthesized from 8-hydroxyjulolidine, was evaluated for its phototoxic potential. [1] The compound exhibited a phototoxic index (the ratio of dark toxicity to light-induced toxicity) greater than 100. [1] This indicates that the compound's cytotoxicity is increased by over two orders of magnitude upon light irradiation, compared to its negligible dark toxicity. [1]

Photodynamic therapy Photosensitizer Phototoxicity

8-Hydroxyjulolidine-Derived Dye Emits at 585 nm with 40 nm FWHM, a Wavelength Distinct from Standard Coumarin or Fluorescein Emitters

A fluorescent compound synthesized from 8-hydroxyjulolidine and 2-nitrobenzoic acid displayed a fluorescence emission peak at 585 nm with a full width at half maximum (FWHM) of approximately 40 nm. [1] This emission profile, situated in the orange-red region, is a direct consequence of the extended conjugation provided by the julolidine moiety. [1]

Fluorescence emission OLED Red emitter

Fluorogenic Assay Using 8-Hydroxyjulolidine Achieves 80 pM Detection Limit for Dopamine, Competitively Outperforming Many Reported Fluorescence Methods

A fluorogenic method based on the reaction between dopamine (DA) and 8-hydroxyjulolidine to form the highly emissive J-Aza fluorophore achieved an exceptionally low detection limit for DA of 80 pM. [1] The study notes that this limit of detection is competitive with previously reported fluorescence methods for DA. [1] This high sensitivity is a direct consequence of the high fluorescence quantum yield (ΦF = 0.956) of the J-Aza product and the rapid (within 90 s) and selective reaction. [1]

Dopamine detection Limit of Detection Fluorogenic assay

One-Step Synthesis of 8-Hydroxyjulolidine from m-Aminophenol Achieves Improved Yields Over Prior Multi-Step Protocols with Toxic Reagents

A patented one-step cyclization method for preparing 8-hydroxyjulolidine from m-aminophenol and 1-bromo-3-chloropropane offers significant advantages over prior art. [1] Earlier methods required multiple steps, including the use of toxic reagents like dimethyl sulfate for hydroxyl protection and strong acids for deprotection, resulting in low overall yields (<30%). [1] The new method reduces the process to a single step, avoids hazardous materials, and is reported to improve the overall yield, making it more cost-effective and environmentally benign. [1]

Synthesis yield One-step cyclization Green chemistry

Optimal Procurement Scenarios for 8-Hydroxyjulolidine (CAS 41175-50-2) Based on Quantified Performance Differentiation


Development of Ultra-Sensitive Fluorescence Turn-On Probes for Reactive Oxygen Species (ROS) in Live-Cell Imaging

When designing a fluorescent probe for detecting reactive oxygen species (e.g., ClO⁻, H₂O₂) in complex biological environments, 8-hydroxyjulolidine is the preferred building block. As demonstrated with probe FCJD, its incorporation enables a desirable fluorescence 'turn-on' response with a low detection limit (57.8 nM for ClO⁻) and fast response time (20 s). [1] This contrasts with analogs like the morpholine-based FCMB, which exhibits a less sensitive 'turn-off' response. [1] The rigid julolidine core also enhances photostability and intracellular retention, making it ideal for longitudinal studies in cells, zebrafish, and mice. [1]

Synthesis of High-Quantum-Yield Fluorophores for Advanced Biosensing and Diagnostics

For applications demanding the highest possible fluorescence quantum yield for signal amplification and low limits of detection, 8-hydroxyjulolidine is a critical precursor. Its reaction with dopamine produces the fluorophore J-Aza, which exhibits an exceptional ΦF of 0.956. [2] This performance is vastly superior to the more flexible 'Aza' analog (moderate ΦF) and translates to an ultra-sensitive detection limit of 80 pM for dopamine in biofluids. [2] This makes 8-hydroxyjulolidine the reagent of choice for developing next-generation diagnostic assays for neurotransmitters and other low-abundance biomarkers.

Fabrication of Red-Emitting Dyes for OLEDs and Advanced Bioimaging

When the application requires a fluorescent or color-converting material with emission in the orange-red region of the spectrum (e.g., for improved tissue penetration in bioimaging or enhanced color gamut in OLED displays), 8-hydroxyjulolidine is a superior starting material. As demonstrated in patent literature, derivatives of 8-hydroxyjulolidine reliably emit at wavelengths around 585-591 nm with a narrow FWHM of ~40 nm. [3] This contrasts with the green emission typical of simpler coumarin or fluorescein dyes, which are not suitable for these longer-wavelength applications. [3]

Development of Light-Activated Photosensitizers for Photodynamic Therapy (PDT)

For researchers developing new photosensitizer drugs for cancer therapy, 8-hydroxyjulolidine serves as a valuable scaffold for creating compounds with a high therapeutic window. A julolidine-based pyridyl rosamine demonstrated a phototoxic index exceeding 100, signifying a >100-fold increase in cytotoxicity upon light activation compared to dark conditions. [4] This class-leading performance, stemming from the julolidine core, is essential for minimizing off-target damage and maximizing therapeutic efficacy in PDT applications. [4]

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